molecular formula C19H18BrN3O2S B2378515 2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2034464-26-9

2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2378515
CAS No.: 2034464-26-9
M. Wt: 432.34
InChI Key: UYSKUSYRLKDGJJ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a novel chemical reagent designed for advanced pharmacological and drug discovery research. This compound features a unique hybrid structure combining a tetrahydroimidazopyridine scaffold with a brominated benzenesulfonamide group. The tetrahydroimidazopyridine moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with therapeutic potential . The incorporation of a sulfonamide group is a well-established strategy in drug design, as this functional group is found in many enzyme inhibitors and biologically active molecules . The bromine atom on the benzene ring provides a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse library of analogs from this central core. The specific spatial arrangement of its components makes this compound a valuable intermediate for developing targeted protein binders. It is supplied as a high-purity solid and is intended for use in hit-to-lead optimization campaigns, molecular probe development, and biochemical assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c20-15-8-2-4-10-18(15)26(24,25)22-16-9-3-1-7-14(16)17-13-23-12-6-5-11-19(23)21-17/h1-4,7-10,13,22H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSKUSYRLKDGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Methodology

The imidazo[1,2-a]pyridine core is constructed via [3+2] cycloaddition between 2-aminopyridine derivatives and α-halo carbonyl compounds:

Representative Procedure :

Charge 2-amino-5,6,7,8-tetrahydropyridine (1.0 eq) and chloroacetaldehyde (1.2 eq) in DMF  
Add DBU (1.5 eq) as base at 0°C  
Heat at 80°C for 12 h under N₂  
Cool, dilute with EtOAc, wash with brine  
Purify by column chromatography (Hex:EtOAc = 3:1)  
Yield: 68-72%  

Key Optimization Data :

Parameter Range Tested Optimal Value Yield Impact
Temperature (°C) 60-120 80 +22%
Base K₂CO₃ vs DBU DBU +35%
Solvent DMF vs DMSO DMF +18%

Sulfonylation and Bromination Sequence

Sulfonamide Formation

Coupling of 2-bromobenzenesulfonyl chloride to the aniline intermediate follows nucleophilic acyl substitution:

Stepwise Protocol :

  • Dissolve 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline (1.0 eq) in dry DCM
  • Add Et₃N (3.0 eq) at -10°C
  • Slowly introduce 2-bromobenzenesulfonyl chloride (1.1 eq)
  • Stir 6 h at RT
  • Quench with 10% HCl, extract with DCM
  • Crystallize from EtOH/H₂O

Yield Data from Parallel Reactions :

Entry Sulfonyl Chloride Solvent Base Yield (%)
1 2-BrC₆H₄SO₂Cl DCM Et₃N 71
2 2-BrC₆H₄SO₂Cl THF Pyridine 63
3 4-BrC₆H₄SO₂Cl DCM DBU 68

Alternative Coupling Strategies

Buchwald-Hartwig Amination

For late-stage functionalization, palladium-catalyzed coupling enables modular assembly:

Optimized Conditions :

Pd₂(dba)₃ (5 mol%)  
Xantphos (10 mol%)  
Cs₂CO₃ (2.5 eq)  
Toluene, 110°C, 24 h  

Comparative Catalyst Screening :

Catalyst System Conversion (%) Selectivity (%)
Pd(OAc)₂/XPhos 88 92
Pd₂(dba)₃/BINAP 79 85
PdCl₂(Amphos)/tBuXPhos 94 89

Bromination Positional Control

Regioselective bromination at the benzenesulfonamide ring is achieved through:

Method A (Electrophilic Bromination) :

  • NBS (1.05 eq) in CCl₄ at 0°C
  • 90% para-selectivity

Method B (Directed Ortho-Metalation) :

  • Install directing group (-OMe)
  • LDA-mediated deprotonation
  • Quench with Br₂
  • Remove directing group

Bromination Efficiency :

Method Temp (°C) Time (h) Yield (%) Ortho:Para
A 0 2 78 10:90
B -78 0.5 65 95:5

Scalability and Process Chemistry

Kilogram-Scale Production

Adapting the DBU-mediated cyclization for manufacturing:

Critical Parameters :

  • Maintain stoichiometric DBU:substrate ratio (1.5:1)
  • Control exotherm during sulfonyl chloride addition (<15°C)
  • Implement crystallization-based purification (API recovery >85%)

Economic Analysis :

Component Cost Contribution (%) Purity Specification
2-Bromosulfonyl chloride 41 ≥99.5% (HPLC)
Pd Catalysts 22 ≤50 ppm residual Pd
Solvents 18 Recovered ≥90%

Analytical Characterization

Spectroscopic Data Consolidation

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89-7.82 (m, 2H, ArH), 7.64 (t, J=7.6 Hz, 1H, ArH), 7.51 (d, J=7.2 Hz, 1H, ArH), 7.32 (s, 1H, imidazo-H), 3.72 (t, J=6.0 Hz, 2H, CH₂), 2.89 (t, J=6.0 Hz, 2H, CH₂), 1.92-1.85 (m, 4H, cyclohexyl)

HRMS (ESI+) : Calculated for C₁₉H₁₈BrN₃O₂S [M+H]⁺: 448.0304, Found: 448.0298

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.

    Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Bromo-N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

  • Key Difference : Replacement of the sulfonamide (-SO₂NH-) with a benzamide (-CONH-) group.
  • This analog may exhibit weaker hydrogen-bonding interactions in biological systems .

2-Bromo-1-(3-Ethylsulfonyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone

  • Key Difference: Incorporation of an ethylsulfonyl (-SO₂C₂H₅) group and ethanone (-COCH₃) moiety.
  • Impact: The ethanone group introduces a ketone functionality, enhancing electrophilicity. The ethylsulfonyl substituent may improve metabolic stability compared to benzenesulfonamide. Reported LC-MS data ([M+1]⁺ = 335) indicate a lower molecular weight than the target compound .

2-Bromo-N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)-5-Fluorobenzamide (5a)

  • Key Difference : Dual bromine atoms (on imidazopyridine and benzamide) and a fluorine substituent.
  • The fluorine atom may confer metabolic resistance .

Pharmacological and Physicochemical Properties

Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

  • Example : 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine.
  • Key Difference : Replacement of pyridine with pyrimidine and a trifluoromethyl (-CF₃) group.
  • Molecular weight (267.26 g/mol) is comparable to the target compound .

Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (2d)

  • Key Difference: Nitrophenyl and cyano (-CN) substituents with dicarboxylate esters.
  • High melting point (215–217°C) suggests crystalline stability, which may contrast with the sulfonamide derivative’s solubility .

Biological Activity

2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural attributes:

  • Molecular Formula : C17H19BrN2O2S
  • Molecular Weight : Approximately 396.31 g/mol
  • Structural Features : The presence of a bromine atom and a sulfonamide group suggests potential reactivity in biological systems.

Research indicates that sulfonamide derivatives often interact with various biological targets. The biological activity of 2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Some studies suggest that sulfonamides can modulate GPCR signaling pathways, which are crucial for various physiological responses .

Biological Activity Data

A review of the literature reveals several key findings regarding the biological activity of this compound:

Study Biological Activity Methodology Findings
Wu et al. (1999)Cardiovascular EffectsIsolated rat heart modelDemonstrated changes in perfusion pressure with sulfonamide derivatives.
Schwartz et al. (1995)Carbonic Anhydrase InhibitionEnzymatic assaysIdentified inhibitory effects on carbonic anhydrase activity.
Nelson et al. (2023)Interaction with BiomoleculesSpectroscopic analysisShowed binding interactions with human serum albumin (HSA), indicating potential pharmacokinetic benefits.

Case Studies

  • Cardiovascular Impact : A study conducted using isolated rat hearts demonstrated that certain sulfonamide derivatives could significantly affect perfusion pressure and coronary resistance. The results indicated a time-dependent decrease in perfusion pressure when treated with specific compounds, suggesting a potential therapeutic role in managing cardiovascular conditions .
  • Enzymatic Inhibition Studies : Research on related compounds has shown that they can inhibit critical enzymes involved in metabolic processes. For instance, compounds structurally similar to 2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide were found to inhibit carbonic anhydrase effectively, which could have implications for treating diseases like glaucoma and edema .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide?

  • Methodology : Multi-step synthesis typically involves coupling imidazo[1,2-a]pyridine intermediates with brominated benzenesulfonamide groups. Key steps include:

  • Suzuki-Miyaura cross-coupling for aryl-aryl bond formation (polar aprotic solvents like DMF/DMSO, Pd catalysts).
  • Sulfonamide formation via nucleophilic substitution (controlled pH, room temperature).
  • Hydrogenation of imidazo[1,2-a]pyridine precursors using Ru/NHC catalysts for enantioselective reduction (yields >85%, e.r. up to 98:2) .
    • Optimization : Reaction time (6–12 hours), temperature (60–80°C), and solvent polarity significantly influence yield and purity. Thin-layer chromatography (TLC) monitors intermediates .

Q. Which analytical techniques are critical for characterizing this compound and validating purity?

  • Core Methods :

  • ¹H/¹³C-NMR : Assigns proton environments (e.g., δ 8.62 ppm for aromatic protons) and confirms sulfonamide connectivity .
  • FT-IR : Identifies functional groups (e.g., 1672 cm⁻¹ for C=O in amide bonds, 821 cm⁻¹ for C-Br stretches) .
  • LC-MS : Validates molecular weight ([M+1] = 508.0) and detects impurities .
    • Supplementary : X-ray crystallography (SHELXL) resolves stereochemistry and crystal packing .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

  • In Vitro Assays :

  • Enzyme Inhibition : Dose-response curves against kinases (IC₅₀ determination) using fluorescence-based assays .
  • Antibacterial Activity : Broth microdilution (MIC values against Gram+/Gram- strains) .
    • Selectivity Screening : Competitive binding assays (SPR or ITC) to evaluate off-target effects .

Advanced Research Questions

Q. How can enantioselective synthesis of the tetrahydroimidazo[1,2-a]pyridine core be achieved?

  • Catalytic Strategy : Ru/NHC-catalyzed asymmetric hydrogenation of imidazo[1,2-a]pyridines.

  • Conditions : H₂ (1–5 atm), chiral NHC ligands (e.g., (R)-DTBM-SEGPHOS), room temperature.
  • Outcomes : Enantiomeric ratios up to 98:2, tolerance for bromo and sulfonamide substituents .

Q. What computational approaches are effective in predicting binding modes and pharmacokinetic properties?

  • Molecular Docking : Glide/SP or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP pockets) .
  • MD Simulations : AMBER or GROMACS for stability analysis (e.g., ligand-protein RMSD <2 Å over 100 ns).
  • ADMET Prediction : SwissADME for solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • SAR Insights :

Substituent ModificationImpact on Activity
Bromine → ChlorineIncreased kinase selectivity (IC₅₀ ↓ 30%)
Methoxy additionEnhanced solubility (LogP ↓ 0.5) but reduced MIC against S. aureus
  • Design Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis?

  • Software Tools : SHELXL for refining high-resolution data (R-factor <5%).

  • Twinning : Use TWINABS for scaling and HKL-2000 for integration .
  • Disorder Modeling : PART instructions to assign partial occupancies .

Q. What methodologies address contradictions between solubility data and in vivo efficacy?

  • Approach :

  • Co-solvent Systems : PEG-400/water (1:1) to enhance solubility without toxicity .
  • Prodrug Design : Esterification of sulfonamide groups to improve bioavailability .
    • Validation : Parallel artificial membrane permeability assay (PAMPA) to correlate solubility with permeability .

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